molecular formula C12H16O3 B3045257 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde CAS No. 103808-42-0

2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde

Cat. No. B3045257
M. Wt: 208.25 g/mol
InChI Key: OZPXKDPPORMRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04851413

Procedure details

1,4-Dimethoxy-2,3,5-trimethylbenzene, 9.00 g (50 mmole), was dissolved in CH2Cl2 (60 ml) and stirred with ice-cooling. After addition of 14.4 g (50×2.5 mmole) of dichloromethyl methyl ether, 13.8 ml (50×2.5 mmole) of titanium tetrachloride dissolved in CH2Cl2 (30 ml) was added dropwise over 15 minutes. After stirring for further 15 minutes with ice-cooling, the ice bath was removed and the mixture was stirred at room temperature for 4 hours. The reaction mixture was poured into crashed ice (about 200 g) and stirred vigorously for 30 minutes. The CH2Cl2 layer was washed with water (3 times), and dried (MgSO4), from which CH2Cl2 was evaporated off. The residue was recrystallized from isopropyl ether/hexane (1:1), to give 6.18 g of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde. The mother liquor was concentrated, and the residue was purified with silica gel (60 g) column chromatography (eluted with isopropyl ether), to give 3.70 g of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde. Yield 9.88 g (95%), m.p. 85°-86° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([O:10][CH3:11])=[C:5]([CH3:12])[C:4]=1[CH3:13].[CH3:14][O:15][CH:16](Cl)Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH3:14][O:15][C:16]1[C:4]([CH3:13])=[C:5]([CH3:12])[C:6]([O:10][CH3:11])=[C:7]([CH3:9])[C:8]=1[CH:3]=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=C(C(=C1)C)OC)C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
14.4 g
Type
reactant
Smiles
COC(Cl)Cl
Name
Quantity
13.8 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred with ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
was added dropwise over 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
After stirring for further 15 minutes with ice-
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
STIRRING
Type
STIRRING
Details
stirred vigorously for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
The CH2Cl2 layer was washed with water (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
from which CH2Cl2 was evaporated off
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from isopropyl ether/hexane (1:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=O)C(=C(C(=C1C)C)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.